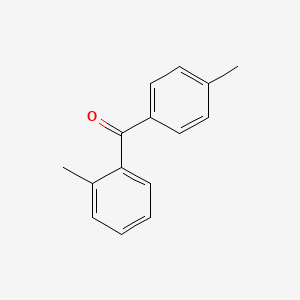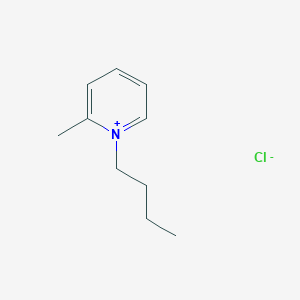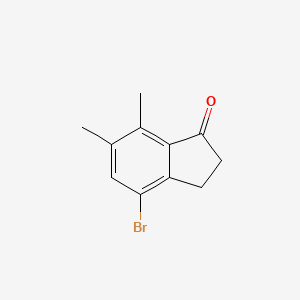
Methanone, (2-methylphenyl)(4-methylphenyl)-
Overview
Description
Methanone, (2-methylphenyl)(4-methylphenyl)-, also known as 2-methyl-4-methylbenzophenone, is an organic compound with the molecular formula C15H14O. It is a derivative of benzophenone, where the phenyl groups are substituted with methyl groups at the 2 and 4 positions. This compound is used in various industrial applications, including as a photoinitiator in polymer chemistry and as an intermediate in organic synthesis.
Biochemical Analysis
Biochemical Properties
Methanone, (2-methylphenyl)(4-methylphenyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit anti-inflammatory and anti-fungal properties, which are mediated through its interactions with specific enzymes and proteins . The presence of methyl groups on the phenyl rings enhances its ability to interact with these biomolecules, leading to changes in their conformation and activity.
Cellular Effects
Methanone, (2-methylphenyl)(4-methylphenyl)- affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of p38 MAP kinase, a key player in inflammatory responses . By inhibiting this kinase, Methanone, (2-methylphenyl)(4-methylphenyl)- can reduce the expression of pro-inflammatory genes and decrease the production of inflammatory mediators. Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of Methanone, (2-methylphenyl)(4-methylphenyl)- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, altering their activity and function. For instance, it has been shown to inhibit the activity of p38 MAP kinase by binding to its active site . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately reducing the expression of pro-inflammatory genes. Additionally, Methanone, (2-methylphenyl)(4-methylphenyl)- can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methanone, (2-methylphenyl)(4-methylphenyl)- can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that Methanone, (2-methylphenyl)(4-methylphenyl)- is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methanone, (2-methylphenyl)(4-methylphenyl)- vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anti-fungal activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Studies have shown that there is a threshold dose above which the adverse effects of Methanone, (2-methylphenyl)(4-methylphenyl)- become more pronounced .
Metabolic Pathways
Methanone, (2-methylphenyl)(4-methylphenyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, it can inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, leading to a decrease in their production . Additionally, Methanone, (2-methylphenyl)(4-methylphenyl)- can interact with cofactors, altering their availability and function.
Transport and Distribution
Within cells and tissues, Methanone, (2-methylphenyl)(4-methylphenyl)- is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For instance, Methanone, (2-methylphenyl)(4-methylphenyl)- can bind to specific transporters that facilitate its uptake into cells . Once inside the cells, it can interact with binding proteins that direct its distribution to specific cellular compartments.
Subcellular Localization
The subcellular localization of Methanone, (2-methylphenyl)(4-methylphenyl)- is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can be localized to the nucleus, where it interacts with transcription factors to modulate gene expression . Additionally, Methanone, (2-methylphenyl)(4-methylphenyl)- can be targeted to the mitochondria, affecting cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methanone, (2-methylphenyl)(4-methylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride (such as benzoyl chloride) and an aromatic compound (such as toluene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H5COCl} + \text{C6H4(CH3)2} \xrightarrow{\text{AlCl3}} \text{C6H4(CO)C6H4(CH3)2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of Methanone, (2-methylphenyl)(4-methylphenyl)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: Methanone, (2-methylphenyl)(4-methylphenyl)- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methyl groups can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methanone, (2-methylphenyl)(4-methylphenyl)- is used in various scientific research applications:
Chemistry: As a photoinitiator in polymerization reactions, it helps in the formation of polymers by initiating the polymerization process upon exposure to light.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of coatings, adhesives, and other materials that require photoinitiation.
Mechanism of Action
Methanone, (2-methylphenyl)(4-methylphenyl)- can be compared with other benzophenone derivatives:
Benzophenone: The parent compound without methyl substitutions.
4-Methylbenzophenone: A derivative with a single methyl group at the 4 position.
2-Methylbenzophenone: A derivative with a single methyl group at the 2 position.
Uniqueness: Methanone, (2-methylphenyl)(4-methylphenyl)- is unique due to the presence of two methyl groups at specific positions, which can influence its reactivity and photoinitiation properties. The dual methyl substitution can enhance its solubility and stability compared to its mono-substituted counterparts.
Comparison with Similar Compounds
- Benzophenone
- 4-Methylbenzophenone
- 2-Methylbenzophenone
Properties
IUPAC Name |
(2-methylphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-11-7-9-13(10-8-11)15(16)14-6-4-3-5-12(14)2/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCBNUVGOJSNDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425047 | |
| Record name | Methanone, (2-methylphenyl)(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140-16-5 | |
| Record name | Methanone, (2-methylphenyl)(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary photochemical reaction pathway of 2,4-dimethylbenzophenone?
A1: 2,4-Dimethylbenzophenone undergoes photoenolization upon light absorption. This process involves a hydrogen abstraction from the ortho-methyl group by the excited carbonyl group, leading to the formation of a reactive enol intermediate. [, ] Studies utilizing flash photolysis techniques have identified several transient species during this process, including the triplet excited state of the ketone and two isomeric enols. []
Q2: Can the photoenolization of 2,4-dimethylbenzophenone be controlled or manipulated?
A3: While the provided research doesn't directly manipulate the photoenolization of 2,4-dimethylbenzophenone, studies on a related compound, 2-methylacetophenone, offer insights. [] The research demonstrates that the rate of reketonization, the reverse process of enolization, can be significantly influenced by the solvent environment. Specifically, hydrogen-bond-acceptor solvents can slow down the reketonization process. [] This suggests that manipulating the reaction environment might offer a degree of control over the photoenolization process for related benzophenone derivatives.
Q3: Besides photochemistry, are there other applications for 2,4-dimethylbenzophenone?
A4: 2,4-Dimethylbenzophenone can be synthesized through Friedel-Crafts acylation of m-xylene with benzoyl chloride. [] Research highlights the effectiveness of iron-modified tungstophosphoric acid supported on titania (FeTPA/TiO2) as a catalyst for this reaction, achieving high yields of 2,4-dimethylbenzophenone under optimized conditions. [] This suggests the potential use of this compound as a building block in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]heptan-2-one, 1,5,5-trimethyl-, oxime, (E)-](/img/structure/B3045712.png)


![4-[(Butylamino)methyl]-2-methoxyphenol](/img/structure/B3045717.png)


![2,3,4,5-Tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B3045722.png)

![Phenol, 2-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B3045724.png)





